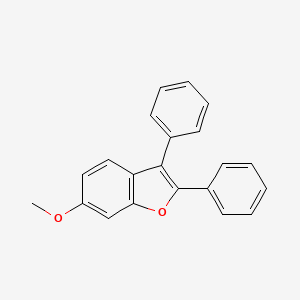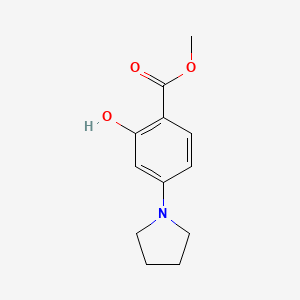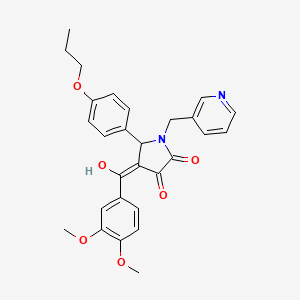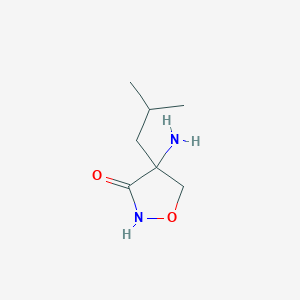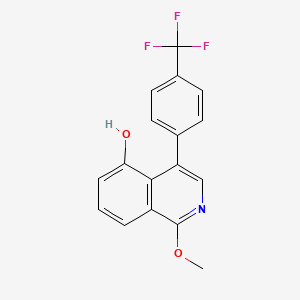
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an isoquinoline core substituted with a methoxy group and a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoquinoline core can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(4-fluorophenyl)isoquinolin-5-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group.
1-Methoxy-4-(4-bromophenyl)isoquinolin-5-ol: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s lipophilicity and metabolic stability. These features can significantly influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
656234-02-5 |
|---|---|
Molekularformel |
C17H12F3NO2 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3 |
InChI-Schlüssel |
WKEKAYSUSWLWHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


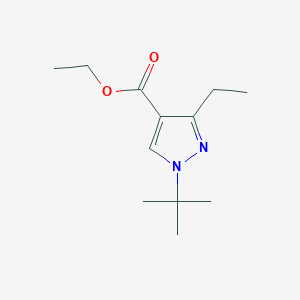


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

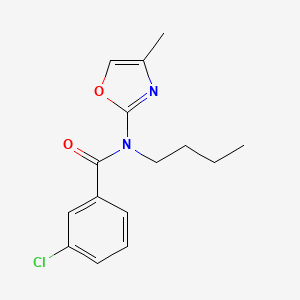
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
